molecular formula C22H24N2O4S2 B2996363 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 1171072-29-9

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2996363
CAS No.: 1171072-29-9
M. Wt: 444.56
InChI Key: LFVCRPFLMQHAJS-UHFFFAOYSA-N
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Description

N-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline (THQ) core modified with a propylsulfonyl group at the 1-position and a naphthalene-2-sulfonamide moiety at the 6-position.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-2-14-29(25,26)24-13-5-8-19-15-20(10-12-22(19)24)23-30(27,28)21-11-9-17-6-3-4-7-18(17)16-21/h3-4,6-7,9-12,15-16,23H,2,5,8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCRPFLMQHAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-2-sulfonyl chloride with 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent against various pathogens.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways in pathogens, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Tetrahydroquinoline Core

The THQ core is a common scaffold in medicinal chemistry, with substitutions significantly altering biological activity. Key analogs include:

Compound Name Substituent at THQ 1-Position Substituent at THQ 6-Position Molecular Weight Key Features
Target Compound: N-(1-(Propylsulfonyl)-THQ-6-yl)naphthalene-2-sulfonamide Propylsulfonyl (C₃H₇SO₂) Naphthalene-2-sulfonamide ~467.5* Strong electron-withdrawing sulfonyl group; potential enhanced stability
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide Butyryl (C₄H₇O) Naphthalene-2-ylmethyl + sulfamide Not reported Chiral centers; designed for μ-opioid receptor (MOR) modulation
N-[1-(Thiophene-2-carbonyl)-THQ-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Thiophene-2-carbonyl Tetrahydronaphthalene-2-sulfonamide 452.6 Heterocyclic carbonyl group; altered solubility and target interaction
N-(1-Isobutyl-2-oxo-THQ-6-yl)naphthalene-1-sulfonamide Isobutyl + 2-oxo Naphthalene-1-sulfonamide 408.5 Oxo group increases polarity; naphthalene-1-sulfonamide steric differences

*Calculated based on molecular formula C₂₄H₂₅N₂O₄S₂.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The propylsulfonyl group in the target compound is electron-withdrawing, which may enhance metabolic stability compared to electron-donating groups like isobutyl in . This could reduce oxidative metabolism in vivo.
  • Sulfonamide Position : The naphthalene-2-sulfonamide group (target compound) vs. naphthalene-1-sulfonamide () may influence steric interactions with target proteins. The ortho-substitution in the target compound could allow for tighter binding in hydrophobic pockets.

Pharmacological Implications

While the target compound’s specific activity is undocumented, analogs provide insights:

  • MOR Activity : The compound in demonstrates that THQ derivatives with sulfonamide/naphthalene groups are explored for MOR modulation. The propylsulfonyl group in the target compound may alter efficacy or selectivity due to its bulkier and more polar nature.
  • Enzyme Inhibition : Sulfonamide-containing THQ analogs (e.g., ) are often designed as enzyme inhibitors (e.g., carbonic anhydrase, kinases). The propylsulfonyl group could enhance binding to catalytic pockets via sulfone-oxygen interactions.

Physicochemical Properties

  • Molecular Weight : The target compound (~467.5) is heavier than (408.5) but comparable to (452.6), suggesting moderate bioavailability under Lipinski’s rules.
  • Solubility : The propylsulfonyl group’s polarity may improve aqueous solubility relative to hydrophobic isobutyl or thiophene-carbonyl analogs.

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of sulfonamides, which are known for their diverse pharmacological effects. The specific combination of a tetrahydroquinoline core and naphthalene sulfonamide moiety suggests potential applications in treating various diseases, particularly those involving autoimmune mechanisms and cancer.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O4S2C_{18}H_{22}N_{2}O_{4}S_{2}, with an approximate molecular weight of 394.5 g/mol. The structural characteristics include:

  • Tetrahydroquinoline Core : This bicyclic structure is often associated with neuroactive properties.
  • Propylsulfonyl Group : Enhances solubility and bioavailability.
  • Naphthalene Sulfonamide Moiety : Imparts additional pharmacological properties.

Biological Activity

Research indicates that N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exhibits significant biological activity across several dimensions:

1. Antitumor Activity

Studies have shown that compounds with similar structures to N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide possess notable antitumor properties. These effects are attributed to their ability to interfere with cell proliferation and induce apoptosis in cancer cells .

2. Modulation of Immune Response

The compound has been investigated for its role as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a critical regulator of Th17 cells involved in autoimmune diseases. In preclinical models, it has demonstrated efficacy in reducing symptoms associated with psoriasis and rheumatoid arthritis .

3. Pharmacokinetics

The bioavailability of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is enhanced by its chemical structure. Studies report favorable pharmacokinetic profiles, including absorption rates and metabolic stability .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding Affinity : The sulfonamide group may interact with specific receptors or enzymes, modulating their activity.
  • Cellular Pathways : Interaction with signaling pathways related to inflammation and cell survival is likely a key aspect of its action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological ActivityUnique Properties
N-(1-(methylsulfonyl)-...)Methyl group instead of propylModerate antitumor activityLower hydrophobicity
N-(1-(ethylsulfonyl)-...)Ethylene chainVaries by substitutionIntermediate properties
N-(1-(propylsulfonyl)-...)Propylsulfonyl groupSignificant antitumor activityEnhanced solubility

This table highlights the distinct advantages offered by the propylsulfonyl substitution in terms of solubility and biological efficacy compared to other sulfonamide derivatives.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide:

  • Psoriasis Treatment : In a mouse model for psoriasis, administration of this compound led to a significant reduction in skin lesions compared to untreated controls. The results suggest a promising avenue for treating autoimmune skin disorders .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound can inhibit cell growth and induce apoptosis at lower concentrations than previously reported for similar agents .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, cyclization, and purification. For example:
  • Intermediate Preparation : Use sodium triacetoxyborohydride (STAB) as a reducing agent for reductive amination to stabilize intermediates (e.g., compound 58 in , .6% yield) .
  • Salt Formation : Treat free bases with 1 M HCl in methanol to form dihydrochloride salts (72.6% yield, >95% purity via HPLC) .
  • Optimization Tips : Adjust reaction time (e.g., 10-minute HCl treatment for salt formation) and solvent systems (e.g., 10% MeOH/CH₂Cl₂ for crystallization) to enhance yields .

Q. Which spectroscopic techniques confirm structural integrity and purity?

  • Methodological Answer :
  • 1H NMR : Resolve proton environments (e.g., tetrahydroquinoline protons at δ 1.5–3.0 ppm and naphthalene sulfonamide protons at δ 7.5–8.5 ppm) .
  • MS (ESI) : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.1 Da) .
  • HPLC : Validate purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. How is purity quantified, and what thresholds are acceptable for biological testing?

  • Methodological Answer :
  • HPLC Protocols : Use reverse-phase columns (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Purity ≥95% is required for in vitro assays to minimize off-target effects .
  • Handling Impurities : Recrystallize from EtOAc/hexane mixtures or employ flash chromatography (silica gel, 10–20% EtOAc in hexane) for intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve 3D conformation and intermolecular interactions?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation in MeOH/CH₂Cl₂ (e.g., compound in crystallized in space group P1 with a = 13.516 Å, β = 70.151°) .
  • Key Findings : Identify hydrogen bonds (e.g., O—H⋯O and N—H⋯O interactions forming R4<sup>2</sup>(8) motifs) and torsional angles (e.g., 47.0° for isoxazole-phenyl dihedral angles) .

Q. What methodologies assess inhibitory activity against nitric oxide synthase (NOS) isoforms?

  • Methodological Answer :
  • Enzyme Assays : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO production via radioactive L-[³H]arginine conversion .
  • Data Interpretation : Compare IC₅₀ values across isoforms (e.g., selectivity ratios for iNOS vs. eNOS) to evaluate therapeutic potential .

Q. How do structural modifications (e.g., sulfonyl groups) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the propylsulfonyl group with pyrrolidinyl or piperidinyl moieties (). For example:
  • Piperidinyl analogs (compound 68 ) show improved iNOS inhibition due to enhanced hydrophobic interactions .
  • Pyrrolidinyl analogs (compound 71 ) exhibit reduced selectivity due to steric hindrance .

Q. How to address discrepancies in biological data across assay conditions?

  • Methodological Answer :
  • Control Experiments : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted NOS) and buffer conditions (e.g., Ca²⁺/calmodulin for eNOS activation) .
  • Statistical Validation : Use ANOVA to compare IC₅₀ values from triplicate runs (e.g., ±5% variability threshold) .

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